molecular formula C20H22N2O3S B7060207 3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole

3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole

Cat. No.: B7060207
M. Wt: 370.5 g/mol
InChI Key: ZLOCYGXHSDMGII-UHFFFAOYSA-N
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Description

3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole is a complex organic compound that features a piperidine ring, an indole moiety, and a methoxyphenyl sulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the methoxyphenyl sulfonyl group and the indole moiety. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often through the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indole moiety, often using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl sulfonyl group may play a crucial role in binding to these targets, while the piperidine and indole moieties contribute to the overall pharmacological activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole can be compared to other similar compounds, such as:

Properties

IUPAC Name

3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-25-19-8-4-5-9-20(19)26(23,24)22-12-10-15(11-13-22)17-14-21-18-7-3-2-6-16(17)18/h2-9,14-15,21H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOCYGXHSDMGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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